molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

Cat. No. B1322454
M. Wt: 180.23 g/mol
InChI Key: RCLQQPAEIFKRHI-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine, a compound in the oxazolopyridine family, has been a subject of interest in various chemical synthesis and reactivity studies. For instance, Davidkov and Simov (1981) reported the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, which exhibits reactivity with amines to form corresponding thioureas, indicating potential in synthetic chemistry applications (Davidkov & Simov, 1981). Additionally, research by El’chaninov et al. (2014) explored the electrophilic substitution reactions of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, providing insights into the chemical properties of similar oxazolopyridine derivatives (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, these compounds have shown promise. For example, Celik, Erol, and Kuyucuklu (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, finding that certain derivatives exhibited significant antimicrobial properties, suggesting potential pharmaceutical applications (Celik, Erol, & Kuyucuklu, 2021).

Organic Synthesis and Functional Materials

In the field of organic synthesis and materials science, Niu et al. (2014) synthesized and characterized new π-conjugated pyridine-based tetrathiafulvalene derivatives, demonstrating the versatility of oxazolopyridine compounds in the synthesis of functional materials (Niu et al., 2014). Moreover, studies on the fluorescence properties of oxazolo[4,5-b]pyridine derivatives by Mac et al. (2007) revealed their potential as novel dyes in chemical applications (Mac et al., 2007).

properties

IUPAC Name

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQQPAEIFKRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

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